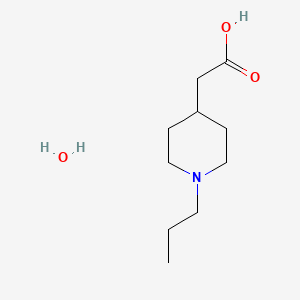![molecular formula C11H20N2O3 B1373663 Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate CAS No. 1184038-48-9](/img/structure/B1373663.png)
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate is a chemical compound with the CAS Number: 1184038-48-9 . It has a molecular weight of 228.29 and its IUPAC name is ethyl 1-[(methylamino)acetyl]-3-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O3/c1-3-16-11(15)9-5-4-6-13(8-9)10(14)7-12-2/h9,12H,3-8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Anti-Acetylcholinesterase Activity
- Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Studies found compounds like 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibiting potent inhibitor effects on AChE (Sugimoto et al., 1990).
Antimicrobial Activity
- New compounds including piperidine derivatives have been tested for antimicrobial activity, demonstrating antibacterial and antifungal properties (Faty et al., 2010).
Palladium-Catalyzed Aminocarbonylation
- Piperidines with ester functionality have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a chemical process with broad applications in synthesis (Takács et al., 2014).
Anticancer Agent Evaluation
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents (Rehman et al., 2018).
Photophysical and Biological Properties
- Piperidine substituted benzothiazole derivatives have been studied for their photoluminescence spectra and antibacterial activities, showing potential as probes in biological systems (Shafi et al., 2021).
Mycobacterium Tuberculosis GyrB Inhibitors
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity in vitro (Jeankumar et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has the hazard statements H302, H315, H318, and H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are crucial in drug design and synthesis . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound’s interaction with biomolecules can influence various biochemical pathways, making it a valuable tool in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can impact the activity of neurotransmitters and other signaling molecules . This modulation can lead to changes in cellular responses, such as altered gene expression and metabolic flux, which are critical for understanding cellular physiology and pathology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of specific enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response. Understanding the dosage effects is critical for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and metabolite levels, which are important for understanding its pharmacokinetics and pharmacodynamics. Identifying the metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is crucial for predicting its therapeutic potential and possible side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell
Properties
IUPAC Name |
ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(15)9-5-4-6-13(8-9)10(14)7-12-2/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGPWUMFGURMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)


